molecular formula C21H20N4O3 B5561476 3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid

3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid

Cat. No.: B5561476
M. Wt: 376.4 g/mol
InChI Key: BEANXIHWURORGI-UHFFFAOYSA-N
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Description

3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid is a complex organic compound that features a combination of pyridine, pyrazole, piperidine, and benzoic acid moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a β-diketone. The pyridine ring is then introduced via a coupling reaction with the pyrazole intermediate. The piperidine ring is synthesized separately and then coupled with the pyrazole-pyridine intermediate. Finally, the benzoic acid moiety is introduced through a carboxylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid is unique due to its combination of multiple heterocyclic rings and functional groups, which contribute to its diverse chemical reactivity and potential biological activities. This structural complexity allows for a wide range of modifications and applications in various fields .

Properties

IUPAC Name

3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-20(19-12-18(23-24-19)17-8-1-2-9-22-17)25-10-4-7-16(13-25)14-5-3-6-15(11-14)21(27)28/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,23,24)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANXIHWURORGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=N3)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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